molecular formula C16H23NO2 B3370325 Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate CAS No. 359586-66-6

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate

Cat. No.: B3370325
CAS No.: 359586-66-6
M. Wt: 261.36 g/mol
InChI Key: XFESHQNKLZLTHP-QEJZJMRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is a chiral cyclopentane derivative featuring a stereochemically defined amino ester backbone. Its structure includes:

  • A cyclopentane ring with (1S,2S) stereochemistry.
  • An (S)-1-phenylethylamino substituent at the 2-position.
  • An ethyl carboxylate group.

Synthesis: The compound is synthesized via reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-1-phenylethylamine, followed by resolution with chiral acids like 2,3-dibenzoyl-d-tartaric acid (DBTA) or hydrobromic acid to isolate stereoisomers . Key steps involve sodium ethoxide-mediated condensation and prolonged heating (18 h at 30–35°C) .

Applications: It serves as a precursor for bioactive molecules, including peptide foldamers and enzyme inhibitors, due to its rigid bicyclic framework and stereochemical versatility.

Properties

IUPAC Name

ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12-,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESHQNKLZLTHP-QEJZJMRPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H]1N[C@@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164898
Record name Ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359586-66-6
Record name Ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359586-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One synthetic route to prepare Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate involves starting with cyclopentanecarboxylate. The key steps involve the stereoselective addition of an (S)-1-phenylethylamine group to the cyclopentanecarboxylate scaffold. Reaction conditions are meticulously controlled, typically involving the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or rhodium complexes to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may leverage scalable reactions such as asymmetric hydrogenation or chiral auxiliary methods to maintain stereoselectivity. Reactors are often employed at various stages to ensure controlled reaction temperatures and pressures, optimizing product formation.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate can undergo several types of reactions, including:

  • Oxidation: Often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

  • Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitutions where halides might be replaced with other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

Oxidation reactions typically involve acidic or neutral environments with strong oxidizers. Reduction reactions are conducted in anhydrous solvents to avoid hydrolysis. Substitutions might use various bases like sodium hydroxide or acids like hydrochloric acid, depending on the nucleophile involved.

Major Products Formed

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Varied depending on the nucleophile; potential for amino derivatives, esters, or ethers.

Scientific Research Applications

Chemistry

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is used as a chiral building block in asymmetric synthesis, aiding the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound may serve as a model molecule for studying stereochemical effects on enzyme binding and activity. Its structure allows researchers to explore chiral influences on molecular recognition processes.

Medicine

Pharmacologically, compounds similar to this compound are investigated for potential therapeutic applications, including as precursors to drugs targeting specific neurotransmitter receptors or enzymes.

Industry

In the industrial sector, this compound's robust chemical framework is utilized in the manufacture of complex organic materials, potentially including pharmaceuticals, agrochemicals, or specialty polymers.

Mechanism of Action

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate exerts its effects by interacting with molecular targets such as enzymes or receptors. The compound's stereochemistry is crucial for binding affinity and specificity. Pathways involved often include enzyme inhibition or receptor activation, dictated by the nature of the substituent groups attached to the cyclopentanecarboxylate core.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereoisomers exhibit distinct physicochemical and biological properties:

Compound Name Stereochemistry Key Features CAS Number Reference
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide (S,S,S) Salt form enhances crystallinity; used in NMR-based enantiopurity analysis 359586-65-5
Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate DBTA Salt (R,S,S) Resolved via DBTA for chiral separation; lower solubility in acetonitrile Not specified
  • Impact of Stereochemistry : The (S,S,S) configuration forms stable crystals with hydrobromic acid, while the (R,S,S) isomer requires DBTA for resolution .

Substituent-Modified Analogs

Variations in the amino or carboxylate groups alter reactivity and applications:

Compound Name Substituent Molecular Formula Key Differences CAS Number Reference
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 4-Fluorobenzylamino C15H20FNO2 Enhanced electron-withdrawing effects 1033756-46-5
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Unsubstituted amino group C8H15NO2 Lower molecular weight; reduced steric bulk 752181-59-2

Protected Derivatives

Protecting groups influence synthetic utility:

Compound Name Protecting Group Key Features CAS Number Reference
Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate Boc (tert-butyloxycarbonyl) Acid-labile; used in peptide synthesis 1140972-31-1
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate Cbz (benzyloxycarbonyl) Requires hydrogenolysis for deprotection 1359987-62-4
  • Protection Strategy: Boc and Cbz derivatives enable orthogonal protection in multi-step syntheses. The phenylethylamino group in the target compound avoids protection-deprotection steps, streamlining synthesis .

Structural Analogs with Altered Ring Systems

Compound Name Ring System Key Differences CAS Number Reference
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate Cyclopropane Higher ring strain; altered conformation 56319-02-9
  • Ring Strain vs. Flexibility : Cyclopropane derivatives exhibit increased reactivity due to ring strain, whereas the cyclopentane backbone in the target compound offers conformational flexibility for molecular recognition .

Biological Activity

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate, commonly referred to as Et-PhECA, is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing current research findings and data.

Chemical Structure and Properties

Et-PhECA is characterized by its chiral centers at the 1 and 2 positions of the cyclopentane ring, contributing to its stereochemical uniqueness. The molecular formula is C₁₆H₂₃N₂O₂, with a molecular weight of approximately 261.37 g/mol. The compound features an ester linkage derived from cyclopentanecarboxylic acid and contains a phenylethylamine moiety, which is often associated with various biological activities.

PropertyValue
IUPAC NameThis compound
CAS Number359586-66-6
Molecular Weight261.37 g/mol
Molecular FormulaC₁₆H₂₃N₂O₂
Purity95%

The biological activity of Et-PhECA is hypothesized to stem from its interaction with specific receptors in the body, particularly those involved in neurotransmission and metabolic regulation. The phenylethylamine component suggests potential interactions with adrenergic receptors, while the cyclopentane structure may influence its binding affinity and selectivity.

Biological Assays and Findings

Research into the biological activity of Et-PhECA has primarily focused on its pharmacological effects in vitro and in vivo. Key findings include:

  • Neuroprotective Effects : Preliminary studies indicate that Et-PhECA may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, suggesting that Et-PhECA could inhibit pro-inflammatory cytokines and pathways.
  • Potential Antidepressant Effects : Due to its structural similarity to known antidepressants, investigations into its mood-enhancing properties are ongoing.

Case Studies

  • Neuroprotection in Animal Models : A study conducted on rodent models of neurodegeneration showed that administration of Et-PhECA significantly improved cognitive function and reduced markers of oxidative stress compared to control groups.
  • Inflammation Reduction : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, Et-PhECA treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response.

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with Et-PhECA. Specific areas for future investigation include:

  • Mechanistic Studies : Detailed studies on the molecular mechanisms through which Et-PhECA exerts its effects on cellular pathways.
  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and potential therapeutic applications in humans.
  • Analog Development : Exploring structural analogs of Et-PhECA to enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the critical steps for synthesizing Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate with high enantiomeric purity?

Methodological Answer: Synthesis optimization requires:

  • Chiral catalysts : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to control stereochemistry during cyclopentane ring formation .
  • Temperature control : Maintain low temperatures (e.g., 0–5°C) during amine coupling to minimize racemization .
  • Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired stereoisomer .
  • Yield enhancement : Optimize molar ratios of reactants (e.g., 1:1.2 for cyclopentane precursor to phenylethylamine) to reduce side reactions .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm vicinal stereochemistry. For example, transannular NOEs in NOESY spectra can distinguish axial vs. equatorial substituents on the cyclopentane ring .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₂₃NO₂) and isotopic patterns to rule out impurities .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for resolving disputes in stereochemical assignments .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with serotonin (5-HT) or dopamine receptors. Focus on hydrogen bonding between the amine group and receptor residues (e.g., Asp 3.32 in 5-HT receptors) .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rank receptor affinity .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic cyclopentane, hydrogen-bond donors) using tools like Schrödinger’s Phase to guide structural analogs .

Q. What experimental strategies resolve contradictions in reported biological activities of stereoisomers of cyclopentane derivatives?

Methodological Answer:

  • Enantiomer separation : Use preparative chiral chromatography to isolate (1S,2S) and (1R,2R) isomers. Compare their IC₅₀ values in receptor-binding assays (e.g., radioligand displacement for dopamine D2 receptors) .
  • Kinetic studies : Measure on/off rates (e.g., surface plasmon resonance) to determine if stereochemistry affects binding kinetics rather than affinity .
  • Metabolic profiling : Incubate isomers with liver microsomes to assess if differential metabolism (e.g., CYP450 oxidation) explains variable in vivo activities .

Q. How can reaction mechanisms for amine functionalization in cyclopentane derivatives be elucidated?

Methodological Answer:

  • Isotopic labeling : Introduce 15^{15}N-labeled phenylethylamine to track regioselectivity via 15^{15}N NMR or mass spectrometry .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., amine deprotonation) .
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict stereochemical outcomes of nucleophilic additions to the cyclopentane ring .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to improve heat transfer and reduce racemization during exothermic amine coupling steps .
  • Solvent optimization : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME) for greener, scalable extractions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.